Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methylimidazo[1,2-b]pyridazine
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its unique electronic and structural features allow for diverse functionalization, making it a versatile platform for the development of novel therapeutics.[3] The introduction of a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacokinetic and pharmacodynamic profile. Therefore, the unambiguous determination of the structure of 6-methylimidazo[1,2-b]pyridazine is a critical first step in the exploration of its therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structure elucidation of 6-methylimidazo[1,2-b]pyridazine. As a Senior Application Scientist, the following sections will not only detail the experimental protocols but also delve into the causality behind the selection of each technique, ensuring a self-validating and scientifically rigorous approach to confirming the molecular architecture of this important heterocyclic compound.
Synthesis of 6-Methylimidazo[1,2-b]pyridazine: A Proposed Pathway
The synthesis of the imidazo[1,2-b]pyridazine core is well-established and typically involves the condensation of an aminopyridazine with an α-haloketone.[4] For the synthesis of 6-methylimidazo[1,2-b]pyridazine, a logical approach involves the reaction of 3-amino-6-methylpyridazine with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent.
Proposed Synthetic Route:
A plausible and efficient method for the synthesis of 6-methylimidazo[1,2-b]pyridazine begins with the commercially available 3-amino-6-methylpyridazine. The key transformation is the cyclocondensation reaction with an appropriate electrophilic partner.
Experimental Protocol: Synthesis of 6-Methylimidazo[1,2-b]pyridazine
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Reaction Setup: To a solution of 3-amino-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add chloroacetaldehyde (1.1 eq) or a chloroacetaldehyde dimethyl acetal.
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Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-methylimidazo[1,2-b]pyridazine.
Spectroscopic Characterization: A Multi-faceted Approach to Structure Confirmation
The definitive confirmation of the structure of 6-methylimidazo[1,2-b]pyridazine relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-methylimidazo[1,2-b]pyridazine is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. Based on the known spectrum of the parent imidazo[1,2-b]pyridazine[5] and the influence of the methyl substituent, the following chemical shifts can be predicted:
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Methyl Protons (C6-CH₃): A singlet in the upfield region, typically around δ 2.4-2.6 ppm.
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Aromatic Protons: The protons on the imidazo[1,2-b]pyridazine core will appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm). Specifically, H-7 and H-8 on the pyridazine ring and H-2 and H-3 on the imidazole ring will give rise to characteristic signals. The coupling constants between adjacent protons will be invaluable in assigning their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The predicted chemical shifts for 6-methylimidazo[1,2-b]pyridazine are:
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Methyl Carbon (C6-CH₃): An upfield signal around δ 20-25 ppm.
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Aromatic Carbons: The carbons of the heterocyclic core will resonate in the downfield region (δ 110-150 ppm). The chemical shifts will be influenced by the nitrogen atoms and the methyl substituent.
| Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methylimidazo[1,2-b]pyridazine | | :--- | :--- | | Proton (¹H) | Predicted Chemical Shift (ppm) | | C6-CH₃ | ~2.5 (s, 3H) | | Aromatic Protons | 7.0 - 8.5 (m) | | Carbon (¹³C) | Predicted Chemical Shift (ppm) | | C6-CH₃ | ~22 | | Aromatic Carbons | 110 - 150 |
2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and confirm the structure.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For 6-methylimidazo[1,2-b]pyridazine (C₇H₇N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.[6]
Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to confirm its structure. The fragmentation of the imidazo[1,2-b]pyridazine core is expected to involve characteristic losses of small molecules like HCN and N₂.
Experimental Protocol: Mass Spectrometry Analysis
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
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Ionization: Ionize the sample using either a soft ionization technique like electrospray ionization (ESI) for HRMS or a hard ionization technique like electron ionization (EI) for fragmentation analysis.
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Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.
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Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 6-methylimidazo[1,2-b]pyridazine is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Predicted IR Absorption Bands for 6-Methylimidazo[1,2-b]pyridazine | | :--- | :--- | | Functional Group | Predicted Absorption Range (cm⁻¹) | | Aromatic C-H stretch | 3000 - 3100 | | C-H stretch (methyl) | 2850 - 2960 | | C=C and C=N stretch (aromatic) | 1400 - 1650 | | C-H bend (out-of-plane) | 700 - 900 |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Definitive Structure Confirmation: X-ray Crystallography
While the combination of NMR, MS, and IR spectroscopy provides very strong evidence for the structure of 6-methylimidazo[1,2-b]pyridazine, the unequivocal and definitive proof of its three-dimensional structure can only be obtained through single-crystal X-ray diffraction analysis. This technique provides the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Although a crystal structure for the target molecule is not yet publicly available, obtaining suitable crystals would be the ultimate step in its structural elucidation.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
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Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
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Structure Validation: Validate the final crystal structure to ensure its quality and accuracy.
Logical Flow of Structure Elucidation
Caption: Workflow for the structure elucidation of 6-methylimidazo[1,2-b]pyridazine.
Conclusion
The structure elucidation of 6-methylimidazo[1,2-b]pyridazine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Through a logical progression from synthesis and purification to comprehensive spectroscopic analysis, a high degree of confidence in the assigned structure can be achieved. While NMR spectroscopy, in conjunction with mass spectrometry and IR spectroscopy, provides a robust and detailed picture of the molecule's architecture, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.
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